4-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methyl-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-11-4-6-12(7-5-11)20(18,19)15-9-10-16-13(17)3-2-8-14-16/h2-8,15H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKNMPOYSFIEGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a benzenesulfonamide moiety linked to a pyridazine derivative. The molecular formula for this compound is C13H16N3O2S, and it has attracted attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.
Chemical Structure and Properties
The compound features several functional groups that contribute to its chemical properties and biological activity. The presence of the pyridazine ring is particularly noteworthy, as it is known for its involvement in various pharmacological activities, including anti-inflammatory and anticancer effects.
| Property | Details |
|---|---|
| Molecular Formula | C13H16N3O2S |
| Structural Features | Contains a pyridazine ring and sulfonamide group |
| Unique Aspects | Multi-target anti-inflammatory effects |
Anti-inflammatory Properties
Recent studies have identified this compound as a potential multi-target anti-inflammatory agent. It has been shown to inhibit key enzymes involved in inflammatory processes, including carbonic anhydrase (CA), cyclooxygenase-2 (COX-2), and lipoxygenase (5-LOX). These enzymes play crucial roles in the synthesis of pro-inflammatory mediators.
In a study conducted by Badawi et al., the compound was evaluated for its inhibitory activity against four human carbonic anhydrase isoforms (I, II, IX, and XII), COX-1/2, and 5-LOX. The results indicated significant inhibitory effects, suggesting its potential use in treating inflammatory diseases .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it exhibits antiproliferative activity against various cancer cell lines. For instance, the compound was tested against Bcl-2 expressing human metastatic breast (MDA-MB-231) and cervical (HeLa) cancer cell lines using the MTT assay. The results showed that it effectively inhibited cell growth with IC50 values below 10 μM .
The mechanism of action of this compound likely involves interaction with specific enzymes or receptors associated with inflammation and cancer proliferation. Its structure allows for potential interactions with biological targets, influencing its pharmacological profile.
Study on Anti-inflammatory Effects
In a comparative study, pyridazinone derivatives including this compound were synthesized and evaluated for their anti-inflammatory properties. The study highlighted the compound's ability to reduce inflammation markers in animal models, demonstrating its therapeutic potential .
Evaluation of Anticancer Activity
A separate investigation focused on the compound's ability to inhibit Bcl-2 protein binding. It was found that this compound competes effectively with pro-apoptotic peptides for binding to Bcl-2, indicating its role as a promising anticancer agent .
Scientific Research Applications
Enzyme Inhibition
Antidiabetic and Neuroprotective Properties
Recent studies have investigated the enzyme inhibitory potential of sulfonamide derivatives, including 4-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide. These compounds have shown promise as inhibitors of α-glucosidase and acetylcholinesterase, which are critical targets in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). The synthesis involved reacting 4-methylbenzenesulfonyl chloride with various amines, resulting in compounds that were screened for their inhibitory activities against these enzymes .
Anticancer Activity
Mechanistic Studies and Cellular Effects
The compound has been evaluated for its anticancer properties through its action on carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. In vitro studies indicated that derivatives of benzenesulfonamide, including the target compound, exhibited significant inhibition of CA IX with low IC50 values (10.93–25.06 nM), indicating high potency . Moreover, these compounds induced apoptosis in cancer cell lines such as MDA-MB-231, suggesting their potential as chemotherapeutic agents .
Antimicrobial Applications
Inhibition of Biofilm Formation
In addition to anticancer properties, this compound has been studied for its antimicrobial effects. New derivatives have shown promising results in inhibiting biofilm formation by pathogenic bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays demonstrated that these compounds could effectively suppress microbial growth, highlighting their potential in treating infections caused by biofilm-forming bacteria .
Summary of Research Findings
| Application Area | Key Findings |
|---|---|
| Enzyme Inhibition | Effective against α-glucosidase and acetylcholinesterase; potential for T2DM and AD treatment |
| Anticancer Activity | Inhibits CA IX; induces apoptosis in cancer cells; significant cytotoxic effects on various cancer lines |
| Antimicrobial Properties | Inhibits biofilm formation; effective against K. pneumoniae and P. aeruginosa |
Case Study 1: Antidiabetic Activity
In a study examining the effects of various sulfonamide derivatives on α-glucosidase, it was found that certain modifications to the benzenesulfonamide structure significantly enhanced enzyme inhibition. The derivative containing the pyridazinone moiety showed improved activity compared to other tested compounds, making it a candidate for further development as an antidiabetic agent .
Case Study 2: Anticancer Mechanism
Another investigation focused on the mechanism of action of benzenesulfonamide derivatives against breast cancer cells. The study revealed that these compounds not only inhibited CA IX but also triggered apoptotic pathways, leading to cell death. This dual action enhances their therapeutic potential in oncology .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Compound 11: 4-Methyl-N-(2-{2-[2-(4-Methylbenzenesulfonamido)ethoxy]ethoxy}ethyl)benzenesulfonamide
- Structure : Bis-sulfonamide with an ethylene glycol linker.
- Synthesis : Prepared from 2,2-(ethylenedioxy)bis(ethylamine) and tosyl chloride via nucleophilic substitution .
- Key Differences :
- The ethylene glycol chain increases hydrophilicity, likely improving aqueous solubility but reducing membrane permeability compared to the target compound.
- Absence of the 6-oxopyridazine ring eliminates hydrogen-bonding interactions critical for binding certain enzymes.
- Functional Implications : Bis-sulfonamides often exhibit enhanced potency but may suffer from off-target effects due to dual sulfonamide motifs .
Compound 10b: 4-Methyl-N-(4-Methyl-5-(1-(2-(5-Methyl-4-(p-Tolyldiazenyl)thiazol-2-yl)hydrazono)ethyl)thiazol-2-yl)benzenesulfonamide
- Structure : Contains thiazole rings, a diazenyl group, and hydrazone linkages.
- Synthesis: Derived from thiosemicarbazone and hydrazonoyl chlorides, indicating a condensation pathway .
- Key Differences: Thiazole and diazenyl groups enable metal coordination, suggesting applications in catalysis or metalloenzyme inhibition. Increased aromaticity may enhance π-π stacking but reduce solubility relative to the pyridazinone-containing target compound.
- Functional Implications : Thiazole derivatives are prevalent in kinase inhibitors; the diazenyl group could confer photostability or redox activity .
Compound 3h: 4-Methyl-N-(2-Phenyl-2-(2-(Phenylethynyl)-1H-indol-3-yl)ethyl)benzenesulfonamide
- Structure : Features an indole core with phenylethynyl and phenyl substituents.
- Synthesis : Synthesized via gold-catalyzed cyclization, highlighting a specialized route compared to standard sulfonamide preparations .
- Rigid structure may restrict conformational flexibility, impacting binding to flexible enzyme active sites.
- Functional Implications : Indole derivatives are common in serotonin receptor modulators; the ethynyl group could stabilize aromatic interactions in hydrophobic pockets .
Comparative Analysis Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the pyridazinone core followed by sulfonamide coupling. Key steps include:
- Nucleophilic substitution : Reacting 6-oxopyridazine derivatives with ethylenediamine under basic conditions (e.g., K₂CO₃ in DMF at 5°C) to introduce the ethylamine linker .
- Sulfonylation : Coupling the intermediate with 4-methylbenzenesulfonyl chloride in anhydrous solvents (e.g., dichloroethane, DCE) using gold(I) catalysts (e.g., [Au(JohnPhos)(NTf₂)]) to enhance regioselectivity and yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are critical for isolating high-purity product (>95%) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ resolve the sulfonamide NH (~10.2 ppm), pyridazinone carbonyl (~165 ppm), and aromatic protons (6.8–8.1 ppm). 2D experiments (COSY, HSQC) confirm connectivity .
- X-ray Crystallography : Single-crystal X-ray diffraction (using APEX2/SAINT software) provides absolute configuration and hydrogen-bonding networks. Co-crystallization with benzoic acid improves crystal quality for weak interactions analysis .
- HRMS : High-resolution mass spectrometry (ESI-QTOF) confirms molecular formula (e.g., C₁₃H₁₄N₄O₃S) with <2 ppm error .
Q. How can researchers screen the compound for initial biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against carbonic anhydrase (CA), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) using fluorometric or spectrophotometric methods (e.g., stopped-flow CO₂ hydration for CA) .
- Cellular Models : Evaluate anti-inflammatory activity in RAW264.7 macrophages (LPS-induced NO production) or cytotoxicity in cancer cell lines (MTT assay) .
Advanced Research Questions
Q. How can researchers investigate the multi-target inhibitory activity of this compound against enzymes like COX-2 and 5-LOX?
- Methodological Answer :
- Kinetic Studies : Determine inhibition constants (Kᵢ) using Lineweaver-Burk plots and non-linear regression. Compare IC₅₀ values across targets to assess selectivity .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in CA IX (PDB: 3IAI) and COX-2 (PDB: 5KIR). Validate with mutagenesis (e.g., His64Ala in CA) .
- In Vivo Validation : Test efficacy in rodent models (e.g., carrageenan-induced paw edema) with pharmacokinetic profiling (plasma half-life, bioavailability) .
Q. What computational approaches are recommended to model the interaction between this sulfonamide and its biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-protein stability (GROMACS/AMBER) over 100 ns trajectories. Analyze RMSD, hydrogen bonds, and binding free energy (MM-PBSA) .
- QSAR Modeling : Develop 2D/3D-QSAR models using MOE or Dragon descriptors. Corrogate electronic (HOMO/LUMO) and steric (logP) properties with activity .
- Free Energy Perturbation (FEP) : Predict affinity changes for sulfonamide analogues targeting CA XII vs. CA II .
Q. How should conflicting data regarding the compound's biological activity be analyzed and resolved?
- Methodological Answer :
- Orthogonal Assays : Cross-validate enzyme inhibition (e.g., CA activity via esterase vs. CO₂ hydration assays) to rule out assay-specific artifacts .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (ANOVA, principal component analysis) to identify outliers .
- Proteomic Profiling : Use SILAC-based mass spectrometry to detect off-target interactions that may explain divergent results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
